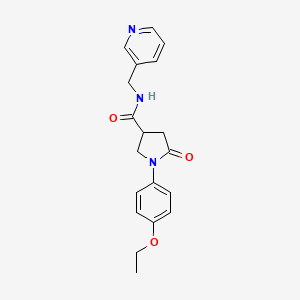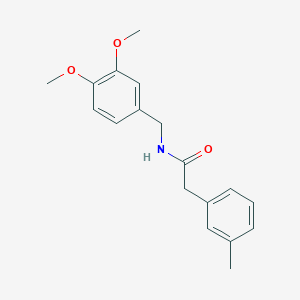
N-(3,4-dimethoxybenzyl)-2-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-2-(3-methylphenyl)acetamide, commonly known as DMC or Dibenzoylmethane, is a chemical compound that has been widely studied for its potential applications in various fields of science. DMC is a yellow crystalline powder that is soluble in most organic solvents and has a melting point of 107-110°C. This compound has been found to possess a wide range of biological and pharmacological properties, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of DMC is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and matrix metalloproteinases (MMPs). It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMC has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to scavenge free radicals and protect against oxidative stress, which is implicated in many diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMC in lab experiments is its low toxicity and high stability. It has been shown to be relatively non-toxic to cells and animals, making it a safe compound to use in research. It is also stable under various conditions, allowing for easy storage and handling. However, one limitation of using DMC is its low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life in vivo, which may limit its effectiveness in some applications.
Future Directions
There are several future directions for research on DMC. One area of interest is its potential use in cancer therapy. Further studies are needed to elucidate the mechanisms of action of DMC in cancer cells and to determine its effectiveness in vivo. Another area of interest is its potential use in the treatment of inflammatory diseases. Future studies could focus on the development of novel DMC derivatives with improved solubility and bioavailability. Additionally, DMC could be used as a starting material for the synthesis of other biologically active compounds, leading to the discovery of new drugs and therapies.
Synthesis Methods
DMC can be synthesized by reacting 3,4-dimethoxybenzaldehyde with 3-methylacetophenone in the presence of a base catalyst such as sodium hydroxide. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure DMC.
Scientific Research Applications
DMC has been extensively studied for its potential applications in various fields of science, including medicine, biology, and chemistry. In medicine, DMC has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In biology, DMC has been found to modulate the expression of various genes and proteins, indicating its potential use in gene therapy and protein engineering. In chemistry, DMC has been used as a reagent in organic synthesis reactions, particularly in the synthesis of chiral compounds.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-5-4-6-14(9-13)11-18(20)19-12-15-7-8-16(21-2)17(10-15)22-3/h4-10H,11-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCCPGWYNSXROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-2-(3-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5293685.png)
![4-(2-methoxyphenoxy)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B5293693.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5293699.png)
![2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5293702.png)
![3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinoxalin-2(1H)-one](/img/structure/B5293709.png)
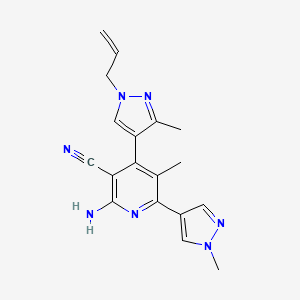
![N-benzyl-1-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B5293726.png)
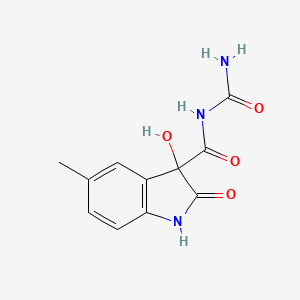
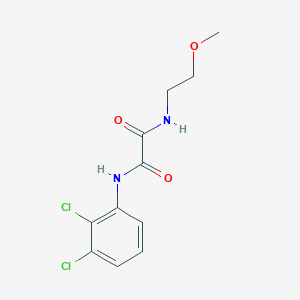
![N-(2-hydroxyethyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B5293749.png)
![2-(2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5293765.png)
![N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5293779.png)

